Cyclopropyl(6-methoxypyridin-3-yl)methanamine

Description

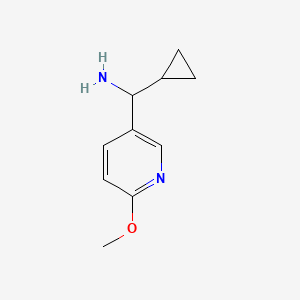

Cyclopropyl(6-methoxypyridin-3-yl)methanamine is a substituted pyridine derivative featuring a methoxy group at the 6-position of the pyridine ring and a cyclopropyl group attached to the methanamine moiety. The compound’s molecular formula is inferred as C10H14N2O, analogous to [6-(cyclopropylmethoxy)pyridin-3-yl]methanamine (C10H14N2O) .

Properties

IUPAC Name |

cyclopropyl-(6-methoxypyridin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-13-9-5-4-8(6-12-9)10(11)7-2-3-7/h4-7,10H,2-3,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJMORFGUUYTBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(6-methoxypyridin-3-yl)methanamine typically involves the reaction of cyclopropylamine with 6-methoxypyridine-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(6-methoxypyridin-3-yl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halides, alkoxides, thiolates

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Cyclopropyl(6-methoxypyridin-3-yl)methanamine has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of Cyclopropyl(6-methoxypyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Key Findings:

Cyclopropylmethoxy in [6-(cyclopropylmethoxy)pyridin-3-yl]methanamine introduces steric bulk, which may reduce enzymatic degradation but hinder membrane permeability .

Toxicity and Safety Profiles :

- Chlorinated analogs like (6-Chloropyridin-3-yl)(cyclopropyl)methanamine are associated with acute oral toxicity (Category 4, H302) and skin irritation (H315) . In contrast, methoxy and methyl derivatives are likely less reactive but lack explicit hazard data.

Salt Forms and Bioavailability :

- Dihydrochloride salts (e.g., [1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride) enhance solubility and stability, making them preferable for pharmaceutical formulations .

Biological Activity

Cyclopropyl(6-methoxypyridin-3-yl)methanamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a 6-methoxypyridin-3-ylmethylamine moiety. Its molecular formula is , and it has a CAS number of 1270387-42-2. The presence of both the cyclopropane ring and the methoxy-substituted pyridine significantly influences its chemical reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | |

| CAS Number | 1270387-42-2 |

| Chemical Structure | Cyclopropyl + 6-methoxypyridine |

| Potential Applications | Medicinal chemistry, organic synthesis |

The mechanism of action for this compound has not been extensively characterized in biological systems. However, preliminary studies suggest that it may interact with neurotransmitter receptors and various enzymes. The structural characteristics allow for potential hydrogen bonding and conformational adaptability, which are crucial for biological interactions.

Enzyme Interactions

Research indicates that compounds similar to this compound exhibit interactions with specific enzymes, potentially modulating their activity. For instance, derivatives of pyridine compounds have been shown to inhibit phosphodiesterases (PDEs), which are critical in various signaling pathways .

Receptor Binding

The compound is hypothesized to bind to certain neurotransmitter receptors, although specific binding studies are still required to confirm these interactions. The unique structure may enhance its ability to engage with receptor sites compared to simpler analogs.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structure Characteristics | Uniqueness |

|---|---|---|

| (6-Methoxypyridin-3-yl)methanamine | Lacks cyclopropyl group | Simpler structure; used primarily in basic research |

| Cyclopropylamine | Simple cyclopropane amine | Basic structure without additional functional groups |

| Cyclopropyl-(6-chloropyridin-3-ylmethyl)-amine | Contains chlorine instead of methoxy | Different reactivity due to halogen substitution |

| Cyclopropyl-(6-hydroxypyridin-3-ylmethyl)-amine | Hydroxyl group instead of methoxy | Potentially different biological activities |

Case Studies and Research Findings

- PDE Inhibition Studies : A study on related compounds showed that modifications in the cyclopropane ring can enhance metabolic stability while maintaining potency against PDEs. This suggests that similar strategies could be applied to optimize this compound for improved pharmacokinetic profiles .

- Antiparasitic Activity : Research on pyridine derivatives indicates that incorporating polar functionalities can improve aqueous solubility and metabolic stability, which are critical for developing effective antiparasitic agents. This highlights the potential for this compound in therapeutic applications targeting parasitic diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.